molecular formula C15H18O3 B5665527 7-ethoxy-8-methyl-4-propyl-2H-chromen-2-one

7-ethoxy-8-methyl-4-propyl-2H-chromen-2-one

Cat. No.: B5665527
M. Wt: 246.30 g/mol
InChI Key: HLKQKDCBGNDXHS-UHFFFAOYSA-N
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Description

7-ethoxy-8-methyl-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. Chromen-2-one derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes an ethoxy group at the 7th position, a methyl group at the 8th position, and a propyl group at the 4th position of the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-8-methyl-4-propyl-2H-chromen-2-one can be achieved through several methods, including:

    Pechmann Condensation: This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst.

    Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale Pechmann or Knoevenagel condensation reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and solvents can be optimized to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-8-methyl-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Reduced chromen-2-one derivatives.

    Substitution: Halogenated or nitrated chromen-2-one derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ethoxy-8-methyl-4-propyl-2H-chromen-2-one is unique due to the presence of all three substituents (ethoxy, methyl, and propyl) on the chromen-2-one core. This unique combination of substituents may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

7-ethoxy-8-methyl-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-4-6-11-9-14(16)18-15-10(3)13(17-5-2)8-7-12(11)15/h7-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKQKDCBGNDXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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